molecular formula C19H36N2O5 B14275967 1,4,7-Trioxa-10,22-diazacyclotetracosane-9,23-dione CAS No. 183745-72-4

1,4,7-Trioxa-10,22-diazacyclotetracosane-9,23-dione

Cat. No.: B14275967
CAS No.: 183745-72-4
M. Wt: 372.5 g/mol
InChI Key: XNOQYXOSGAESDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,7-Trioxa-10,22-diazacyclotetracosane-9,23-dione is a complex organic compound with the molecular formula C10H16O5. It is a member of the diazacrown ethers family, which are known for their ability to form stable complexes with metal ions. This compound is particularly interesting due to its unique structure, which includes multiple oxygen and nitrogen atoms that can participate in various chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7-Trioxa-10,22-diazacyclotetracosane-9,23-dione typically involves the cyclization of linear precursors containing the necessary functional groups. One common method is the reaction of diethylene glycol with a suitable diamine under acidic conditions, followed by cyclization and oxidation steps to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,4,7-Trioxa-10,22-diazacyclotetracosane-9,23-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1,4,7-Trioxa-10,22-diazacyclotetracosane-9,23-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,7-Trioxa-10,22-diazacyclotetracosane-9,23-dione involves its ability to form stable complexes with metal ions. The oxygen and nitrogen atoms in the compound can coordinate with metal ions, forming a stable chelate complex. This interaction can influence the reactivity and stability of the metal ions, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,7-Trioxa-10,22-diazacyclotetracosane-9,23-dione is unique due to its specific ring size and the arrangement of oxygen and nitrogen atoms. This unique structure allows it to form highly stable complexes with metal ions, making it particularly useful in applications requiring strong metal ion coordination .

Properties

CAS No.

183745-72-4

Molecular Formula

C19H36N2O5

Molecular Weight

372.5 g/mol

IUPAC Name

1,4,7-trioxa-10,22-diazacyclotetracosane-9,23-dione

InChI

InChI=1S/C19H36N2O5/c22-18-16-25-14-12-24-13-15-26-17-19(23)21-11-9-7-5-3-1-2-4-6-8-10-20-18/h1-17H2,(H,20,22)(H,21,23)

InChI Key

XNOQYXOSGAESDM-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCNC(=O)COCCOCCOCC(=O)NCCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.